4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for treating neurological disorders and infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 4-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22N6 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C19H22N6/c1-16-4-2-5-17(12-16)14-23-8-10-24(11-9-23)18-13-19(21-15-20-18)25-7-3-6-22-25/h2-7,12-13,15H,8-11,14H2,1H3 |
InChI Key |
PBRRSPKPHOOZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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